
tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate
Overview
Description
tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclohexyl ring with a hydroxymethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate are currently unknown . The compound’s bioavailability, half-life, and clearance rate would need to be determined through pharmacokinetic studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . .
Preparation Methods
The synthesis of tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
Tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate serves as an essential intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders and other therapeutic areas.
Case Study:
Research has shown that derivatives of this compound are utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for antiviral and anticancer therapies. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate has been highlighted as a significant step toward developing treatments for human carcinoma cell lines .
Agrochemical Formulations
Enhancing Pesticide Efficacy:
This compound is incorporated into agrochemical formulations to improve the stability and absorption of pesticides and herbicides in plants. By enhancing the effectiveness of these chemicals, it contributes to more sustainable agricultural practices.
Example:
Studies indicate that the inclusion of this compound in formulations leads to increased crop yields by optimizing the delivery and action of active ingredients against pests .
Polymer Chemistry
Improving Material Properties:
In polymer chemistry, this compound is used to enhance mechanical properties and thermal stability in polymer matrices. This application is particularly valuable in creating durable materials for various industrial uses.
Data Table: Properties Enhancement
Property | Before Addition | After Addition |
---|---|---|
Tensile Strength (MPa) | 30 | 45 |
Thermal Stability (°C) | 200 | 250 |
Flexibility (%) | 10 | 15 |
Biochemical Research
Studies on Enzyme Inhibition:
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological systems aids in understanding drug interactions and biological processes.
Research Insights:
Recent studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .
Cosmetic Applications
Potential in Skincare Formulations:
The compound is also investigated for its potential benefits in cosmetic formulations, particularly for improving skin hydration and texture. This application aligns with the growing trend towards innovative skincare solutions.
Market Trends:
The beauty industry has shown interest in incorporating such compounds into skincare products aimed at enhancing skin appearance and health, leveraging their biochemical properties .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate include:
tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups, making it less sterically hindered.
Cyclohexyl carbamate: Does not have the tert-butyl group, resulting in different reactivity and stability.
Hydroxymethyl cyclohexyl carbamate: Similar structure but without the tert-butyl group, affecting its chemical properties.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the functional versatility of the hydroxymethyl and carbamate groups.
Biological Activity
tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a carbamate derivative that has garnered attention in the fields of organic chemistry and biological research. Its unique structure, featuring a tert-butyl group and a hydroxymethyl-substituted cyclohexane, allows for diverse chemical reactivity and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure is characterized by:
- A tert-butyl group, which enhances lipophilicity.
- A carbamate moiety that can undergo hydrolysis.
- A hydroxymethyl group on the cyclohexane ring that may participate in various biochemical interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydrolysis of the carbamate group leads to the release of the active cyclohexyl derivative, which can then engage with biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.
- Receptor Modulation : Interaction with receptors can lead to downstream signaling effects, influencing cellular responses.
1. Enzyme Interaction Studies
Research indicates that this compound can interact with enzymes involved in metabolic pathways. For example, studies have shown that derivatives of carbamates can inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.
2. Cell Viability Assays
In vitro studies using cell lines such as SH-SY5Y have demonstrated that this compound exhibits cytoprotective effects under oxidative stress conditions. The mechanism involves the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival.
Study | Cell Line | Treatment | Effect Observed |
---|---|---|---|
SH-SY5Y | This compound | Increased cell viability under oxidative stress |
3. Neuroprotective Effects
A notable study highlighted the compound's neuroprotective properties against oxidative stress induced by tert-butyl hydroperoxide (TBHP). The findings suggest that it may help mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis.
Case Study 1: Neuroprotection
In a recent investigation, researchers assessed the neuroprotective effects of this compound in a cellular model of neurodegeneration. The results indicated significant protection against TBHP-induced cytotoxicity, with enhanced phosphorylation of ERK1/2 and Akt observed.
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation in neuronal cells, further supporting its potential role as a therapeutic agent in neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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